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molecular formula C14H19NO3 B8527916 1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-6-methoxy-,ethyl ester

1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-6-methoxy-,ethyl ester

Cat. No. B8527916
M. Wt: 249.30 g/mol
InChI Key: KQNPKDQONOBKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504393B2

Procedure details

To a solution of ethyl (6-methoxy-3,4-dihydro-2H-isoquinolin-1-yliden)-acetate (7.56 g) obtained in step (b) of Example 187 in acetic acid (50 ml) was added platinum oxide (400 mg), and the resulting mixture was stirred for 3 hours at room temperature under a hydrogen atmosphere. After stirring, the reaction mixture was filtered through celite and evaporated in vacuo. The residue obtained was neutralized with 1N aqueous sodium hydroxide solution and potassium carbonate, and extracted with ethyl acetate (300 ml×2). The organic layer was washed with saturated aqueous sodium chloride solution (300 ml×1), dried over anhydrous sodium sulfate, filtered, and evaporated in vacuo to afford the crude product. The crude product was purified by chromatography on a silica gel column using a mixed solvent of ethyl acetate and methanol (1:0-5:1) as the eluent to afford the title compound (4.88 g) as a yellow oil.
Name
ethyl (6-methoxy-3,4-dihydro-2H-isoquinolin-1-yliden)-acetate
Quantity
7.56 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[CH:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[NH:8][CH2:7][CH2:6]2.[OH-].[Na+].C(=O)([O-])[O-].[K+].[K+]>C(O)(=O)C.[Pt]=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[NH:8][CH2:7][CH2:6]2 |f:1.2,3.4.5|

Inputs

Step One
Name
ethyl (6-methoxy-3,4-dihydro-2H-isoquinolin-1-yliden)-acetate
Quantity
7.56 g
Type
reactant
Smiles
COC=1C=C2CCNC(C2=CC1)=CC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pt]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 3 hours at room temperature under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (300 ml×2)
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride solution (300 ml×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=C2CCNC(C2=CC1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.88 g
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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